molecular formula C11H9FN2O3 B2734367 Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 1402232-73-8

Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2734367
CAS No.: 1402232-73-8
M. Wt: 236.202
InChI Key: HWKUSFXMFYAZEC-UHFFFAOYSA-N
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Description

Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound belonging to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the 3-fluorophenyl group in this compound adds to its unique chemical properties and potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action is not clear without specific context, such as its use in a biological system or a chemical reaction. Oxadiazole derivatives have been studied for various biological activities, including antiviral, anticancer, and antimicrobial effects .

Safety and Hazards

Without specific information, it’s hard to determine the exact safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling to prevent exposure .

Future Directions

Oxadiazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may explore the potential uses of this compound in various fields, such as medicinal chemistry, material science, and more .

Preparation Methods

The synthesis of Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of ethyl 3-fluorobenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and yield.

Chemical Reactions Analysis

Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate: Similar structure but with the fluorine atom in the para position, which may result in different biological activities and chemical properties.

    Ethyl 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.

    Ethyl 5-(3-methylphenyl)-1,3,4-oxadiazole-2-carboxylate:

This compound stands out due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKUSFXMFYAZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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